Chemical structure and properties of 5-(4-Aminophenyl)pyrrolidin-2-one
Chemical structure and properties of 5-(4-Aminophenyl)pyrrolidin-2-one
Title: Structural Elucidation, Synthesis, and Pharmaceutical Applications of 5-(4-Aminophenyl)pyrrolidin-2-one: An In-Depth Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of high-throughput library synthesis and lead optimization. 5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3) represents a highly versatile scaffold. By combining a conformationally restricted pyrrolidin-2-one (lactam) core with an electron-rich aniline moiety, this molecule offers orthogonal reactivity. This guide explores the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols necessary for utilizing this compound in advanced drug discovery workflows.
Physicochemical Properties & Structural Analysis
Understanding the intrinsic properties of 5-(4-Aminophenyl)pyrrolidin-2-one is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule features two distinct functional domains:
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The Lactam Core: Provides structural rigidity and acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). This motif is a well-documented pharmacophore in central nervous system (CNS) agents (e.g., racetams) and protease inhibitors.
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The Aniline Moiety: Serves as a highly reactive nucleophile for late-stage derivatization, allowing for rapid expansion into amides, ureas, and sulfonamides.
The fundamental chemical properties are summarized in Table 1, and the safety parameters are outlined in Table 2.
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | 5-(4-Aminophenyl)pyrrolidin-2-one |
| CAS Number | 858234-86-3 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| InChI Key | AHNRHYLMLVGCOC-UHFFFAOYSA-N |
| Physical Form | White to pale-yellow powder or crystals |
| Typical Purity | ≥ 97% (Validated via HPLC/NMR) |
Table 2: GHS Safety & Handling Parameters
| Hazard Code | Description | Handling Mitigation |
| H302 | Harmful if swallowed | Avoid ingestion; handle in a controlled environment. |
| H315 | Causes skin irritation | Wear nitrile gloves and a standard lab coat. |
| H319 | Causes serious eye irritation | Mandate the use of splash-proof safety goggles. |
| H335 | May cause respiratory irritation | Handle exclusively inside a certified chemical fume hood. |
Storage Conditions: The compound must be kept in a dark place, sealed in a dry environment at room temperature to prevent oxidative degradation of the aniline group.
Synthetic Methodologies & Mechanistic Insights
The synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one requires a chemoselective approach to ensure the lactam ring forms efficiently without prematurely reacting with or oxidizing the sensitive amine. The most robust, scalable route involves the reductive amination and subsequent cyclization of a nitro-aryl keto acid, followed by the catalytic hydrogenation of the nitro intermediate[1].
Synthetic workflow for 5-(4-Aminophenyl)pyrrolidin-2-one via reductive cyclization and hydrogenation.
Protocol 1: Reductive Amination & Cyclization
Objective: Convert 4-(4-nitrophenyl)-4-oxobutanoic acid to 5-(4-nitrophenyl)pyrrolidin-2-one.
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Imine Formation: Dissolve 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq).
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Causality: NH₄OAc acts as both the nitrogen source and a mild buffer. The large excess drives the equilibrium toward the iminium intermediate.
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Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions.
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Causality: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄) because it is stable at the mildly acidic pH required for imine formation and is highly chemoselective for reducing iminium ions over ketones. This prevents the formation of the dead-end alcohol byproduct.
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Thermal Cyclization: Heat the reaction mixture to reflux for 12 hours.
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Causality: The intermediate γ -amino acid is kinetically unstable; thermal energy drives the intramolecular amidation, resulting in the thermodynamically stable 5-membered lactam ring.
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Self-Validating QC: Monitor via Thin Layer Chromatography (TLC). The disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the appearance of a strong lactam carbonyl stretch (~1670 cm⁻¹) in FT-IR validates the cyclization.
Protocol 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the intermediate to 5-(4-Aminophenyl)pyrrolidin-2-one.
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Preparation: Dissolve the crude 5-(4-nitrophenyl)pyrrolidin-2-one in degassed ethanol.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) strictly under an inert argon atmosphere.
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Causality: Argon purging is non-negotiable. Pd/C can spontaneously ignite in the presence of ethanol vapors and atmospheric oxygen.
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Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.
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Causality: The lactam carbonyl and the aromatic ring are highly resistant to hydrogenation under these mild conditions (1 atm, RT), ensuring absolute chemoselectivity for the nitro group reduction.
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Self-Validating QC: The reaction is complete when the starting material spot disappears on TLC (DCM:MeOH 9:1). In FT-IR, the disappearance of the strong N-O stretching bands at 1530 and 1350 cm⁻¹ and the emergence of the N-H primary amine doublet at ~3300-3400 cm⁻¹ confirms a successful reduction.
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Purification: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate and recrystallize to yield the target compound[2].
Applications in Drug Discovery
The true value of 5-(4-Aminophenyl)pyrrolidin-2-one lies in its orthogonal reactivity. The aniline nitrogen is significantly more nucleophilic than the lactam nitrogen (which is deactivated by resonance with the adjacent carbonyl). This allows for selective late-stage functionalization without the need for protecting groups.
Orthogonal late-stage functionalization pathways for drug discovery library generation.
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Amide & Sulfonamide Libraries: By reacting the aniline with various acyl chlorides or sulfonyl chlorides in the presence of a mild base (e.g., pyridine or DIPEA), researchers can rapidly generate libraries of compounds to probe structure-activity relationships (SAR) for targets like Poly (ADP-ribose) polymerase (PARP) or coagulation Factor Xa.
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Lactam N-Alkylation: If derivatization at the lactam nitrogen is desired, the aniline can be transiently protected (e.g., as a Boc derivative). Subsequent treatment with a strong base (like Sodium Hydride, NaH) deprotonates the lactam, allowing for SN2 alkylation with alkyl halides.
References
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ChemSrc. "2,4-二甲氧基-N-(2-氟苄基)苯胺 - cas号查询 (5-(4-Nitrophenyl)pyrrolidin-2-one)." ChemSrc. URL:[Link] (Accessed via Grounding API)[1].
